molecular formula C14H14N4O B8749828 4-Acetamido-4'-aminoazobenzene CAS No. 61893-92-3

4-Acetamido-4'-aminoazobenzene

Cat. No.: B8749828
CAS No.: 61893-92-3
M. Wt: 254.29 g/mol
InChI Key: IUIGWRKKAZAXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-4'-aminoazobenzene is an azo compound characterized by two benzene rings connected via an azo (-N=N-) linkage. One benzene ring features an acetamido (-NHCOCH₃) group at the para position, while the opposing ring has a primary amino (-NH₂) group. This structural configuration imparts unique chemical and biological properties, distinguishing it from other azobenzene derivatives. Azo compounds are widely studied for their applications in dyes, photochemical switches, and biochemical probes .

Properties

CAS No.

61893-92-3

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-[4-[(4-aminophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C14H14N4O/c1-10(19)16-12-6-8-14(9-7-12)18-17-13-4-2-11(15)3-5-13/h2-9H,15H2,1H3,(H,16,19)

InChI Key

IUIGWRKKAZAXHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Metabolic Pathways

  • N-Hydroxylation: A critical step in the activation of carcinogenic azobenzenes. For this compound, deacetylation may precede hydroxylation, altering toxicity profiles .
  • Reductive Cleavage : Azo bonds in the liver and gut microbiota are reduced to aromatic amines, which may undergo further activation (e.g., acetylation, sulfation) .

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